molecular formula C17H23FN2O3S B12240413 3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine

3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine

Cat. No.: B12240413
M. Wt: 354.4 g/mol
InChI Key: MSWWVVLTGSYVJT-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group and a benzoyl group that is further substituted with a pyrrolidine-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent.

    Attachment of the Benzoyl Group: The benzoyl group can be attached through an acylation reaction using benzoyl chloride.

    Sulfonylation with Pyrrolidine: The final step involves the sulfonylation of the benzoyl group with pyrrolidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogenating agents or organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.

Scientific Research Applications

3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition or receptor binding.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or may modulate receptor activity by binding to receptor sites. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have similar biological activities.

    Fluorinated Benzoyl Compounds: These compounds share the benzoyl group and fluorine substitution, making them chemically similar.

Uniqueness

3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine-1-sulfonyl group increases its potential for biological activity.

Properties

Molecular Formula

C17H23FN2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C17H23FN2O3S/c18-12-14-4-3-9-19(13-14)17(21)15-5-7-16(8-6-15)24(22,23)20-10-1-2-11-20/h5-8,14H,1-4,9-13H2

InChI Key

MSWWVVLTGSYVJT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC(C3)CF

Origin of Product

United States

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